molecular formula C14H13NO2 B15195788 n-(4-Hydroxyphenyl)-n-methylbenzamide CAS No. 70489-16-6

n-(4-Hydroxyphenyl)-n-methylbenzamide

Cat. No.: B15195788
CAS No.: 70489-16-6
M. Wt: 227.26 g/mol
InChI Key: ZZHAWGINDBQJMU-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-N-methylbenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with a hydroxyphenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyphenyl)-N-methylbenzamide typically involves the reaction of 4-hydroxybenzoic acid with methylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of methylamine.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxyphenyl)-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-(4-Hydroxyphenyl)-N-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.

Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the compound’s structure. The hydroxy group plays a crucial role in forming hydrogen bonds with the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

    N-(4-Hydroxyphenyl)acetamide:

    N-(4-Hydroxyphenyl)retinamide:

Uniqueness: N-(4-Hydroxyphenyl)-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike paracetamol, which is primarily used for pain relief, this compound has broader applications in medicinal chemistry and materials science. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

CAS No.

70489-16-6

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-N-methylbenzamide

InChI

InChI=1S/C14H13NO2/c1-15(12-7-9-13(16)10-8-12)14(17)11-5-3-2-4-6-11/h2-10,16H,1H3

InChI Key

ZZHAWGINDBQJMU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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